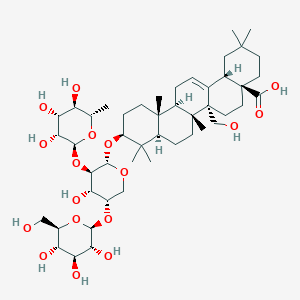

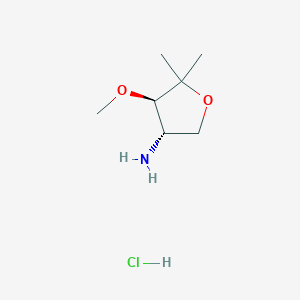

![molecular formula C18H12F3N3O4 B2868596 6-hydroxy-2-oxo-1-phenyl-N-[4-(trifluoromethoxy)phenyl]-1,2-dihydro-4-pyrimidinecarboxamide CAS No. 861212-13-7](/img/structure/B2868596.png)

6-hydroxy-2-oxo-1-phenyl-N-[4-(trifluoromethoxy)phenyl]-1,2-dihydro-4-pyrimidinecarboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

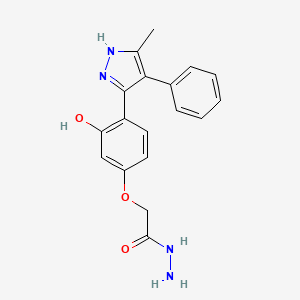

The compound is a complex organic molecule. It contains a pyrimidinecarboxamide group, which is a common feature in many bioactive compounds . The trifluoromethoxy group attached to the phenyl ring could potentially influence the compound’s reactivity and biological activity .

Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups. The trifluoromethoxy group could potentially influence the compound’s electronic structure .Scientific Research Applications

Polymorphic Modifications and New Hypertension Remedy

Polymorphic modifications of a 1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide with strong diuretic properties were discovered, suggesting potential applications as a new hypertension remedy. The study found two polymorphic forms and analyzed their crystal packing, which differed in levels of organization and structural motifs, highlighting the compound's versatility and potential for tailored pharmaceutical applications (Shishkina et al., 2018).

Anticancer and Anti-inflammatory Agents

A novel series of pyrazolopyrimidines derivatives were synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities, showcasing the potential of pyrimidine derivatives in developing new therapeutic agents for cancer and inflammation (Rahmouni et al., 2016).

Antianaphylactic Activity

Research on thieno[2,3-d]pyrimidine derivatives demonstrated antianaphylactic activities, indicating the utility of pyrimidine frameworks in designing compounds for allergic reaction prevention (Wagner et al., 1993).

Dihydroorotate Dehydrogenase Inhibition

Studies on the inhibition of human and rat dihydroorotate dehydrogenase by isoxazol and cinchoninic acid derivatives, including compounds with trifluoromethyl groups, have shown promising results in the development of immunosuppressive agents. This highlights the potential application of pyrimidine derivatives in the field of immunology and transplantation medicine (Knecht & Löffler, 1998).

Herbicidal Activity

Research into dimethoxypyrimidines and their analogues demonstrated significant herbicidal activity, suggesting potential applications of pyrimidine derivatives in agriculture as novel herbicides. Specifically, compounds with methoxy groups on the pyrimidine ring showed high efficacy, indicating their role in the development of new agrochemicals (Nezu et al., 1996).

Future Directions

properties

IUPAC Name |

2,4-dioxo-3-phenyl-N-[4-(trifluoromethoxy)phenyl]-1H-pyrimidine-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12F3N3O4/c19-18(20,21)28-13-8-6-11(7-9-13)22-16(26)14-10-15(25)24(17(27)23-14)12-4-2-1-3-5-12/h1-10H,(H,22,26)(H,23,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYGOXPJLJRUAHS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=O)C=C(NC2=O)C(=O)NC3=CC=C(C=C3)OC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12F3N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-hydroxy-2-oxo-1-phenyl-N-[4-(trifluoromethoxy)phenyl]-1,2-dihydro-4-pyrimidinecarboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

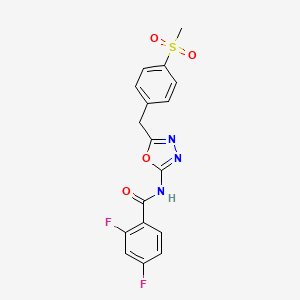

![(5Z)-5-[(4-chlorophenyl)methylidene]-3-(4-ethoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2868514.png)

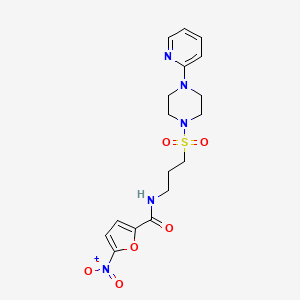

![N-(4-chlorobenzyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2868520.png)

![Benzamide, 2-ethoxy-N-[5-[(2-fluorophenyl)methyl]-2-thiazolyl]-](/img/structure/B2868521.png)

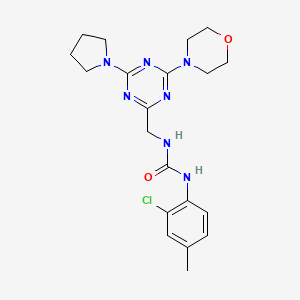

![(4-(4-chlorophenyl)piperazin-1-yl)(2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone](/img/structure/B2868532.png)

![(Z)-methyl 2-(6-acetamido-2-((4-fluorobenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2868533.png)